molecular formula C8H7BrN2O B3039957 6-Amino-3-bromo-2-methoxybenzonitrile CAS No. 1421312-11-9

6-Amino-3-bromo-2-methoxybenzonitrile

Cat. No.: B3039957
CAS No.: 1421312-11-9
M. Wt: 227.06 g/mol
InChI Key: OFZDOFMICXMFPK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2O. It is a white solid at room temperature and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-methoxybenzonitrile typically involves the bromination of 2-methoxybenzonitrile followed by amination. The reaction conditions often require a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. The amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include substituted benzonitriles, biaryl compounds, and various oxidized or reduced derivatives .

Scientific Research Applications

6-Amino-3-bromo-2-methoxybenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-bromo-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromo, and methoxy groups makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

6-amino-3-bromo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5(4-10)7(11)3-2-6(8)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDOFMICXMFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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